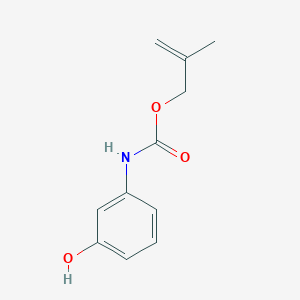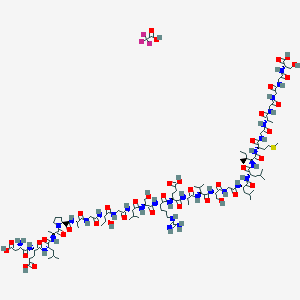
APL1b27 Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
APL1b27 Trifluoroacetate is a compound derived from the amyloid precursor-like protein 1 (APLP1). APLP1 is a membrane-associated glycoprotein that is homologous to the amyloid precursor protein gene. This compound is significant in the study of Alzheimer’s disease, as it is involved in the pathogenesis of the disease. Unlike the β-amyloid peptides excised from the amyloid precursor protein, the peptides resulting from the enzymatic processing of APLP1 are not neurotoxic .
Métodos De Preparación
The preparation of APL1b27 Trifluoroacetate involves the synthesis of the amyloid precursor-like protein 1 followed by its conversion to the trifluoroacetate salt. The synthetic route typically involves the use of solid-phase peptide synthesis (SPPS) to create the peptide sequence of APLP1. The peptide is then cleaved from the resin using trifluoroacetic acid, which also serves to deprotect the side chains of the amino acids. The resulting peptide is then purified using high-performance liquid chromatography (HPLC) and converted to its trifluoroacetate salt form .
Análisis De Reacciones Químicas
APL1b27 Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of bonds by the addition of water. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
APL1b27 Trifluoroacetate has several scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactions of amyloid precursor-like proteins.
Biology: It is used to investigate the role of APLP1 in cellular processes and its involvement in the pathogenesis of Alzheimer’s disease.
Medicine: It is used in the development of therapeutic agents targeting amyloid precursor-like proteins.
Industry: It is used in the production of peptides and proteins for various applications .
Mecanismo De Acción
The mechanism of action of APL1b27 Trifluoroacetate involves its interaction with specific molecular targets and pathways. APLP1 is known to interact with various cellular receptors and signaling pathways, influencing processes such as cell adhesion, migration, and differentiation. The exact molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed to modulate the activity of enzymes involved in the processing of amyloid precursor proteins .
Comparación Con Compuestos Similares
APL1b27 Trifluoroacetate can be compared with other similar compounds, such as:
Trifluoroacetic acid: A strong organic acid used in peptide synthesis and purification.
Ethyl trifluoroacetate: A compound used in organic synthesis and as a reagent in various chemical reactions.
Sodium trifluoroacetate: A salt form of trifluoroacetic acid used in various industrial applications.
The uniqueness of this compound lies in its specific role in the study of amyloid precursor-like proteins and its potential therapeutic applications in Alzheimer’s disease .
Propiedades
Fórmula molecular |
C105H175F3N30O40S |
|---|---|
Peso molecular |
2586.8 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[2-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C103H174N30O38S.C2HF3O2/c1-19-51(12)81(100(168)124-61(28-31-172-18)87(155)112-39-71(140)115-52(13)83(151)110-37-70(139)108-36-69(138)109-38-72(141)120-67(45-136)102(170)171)132-94(162)64(34-48(6)7)126-93(161)62(32-46(2)3)119-73(142)40-113-88(156)65(43-134)127-99(167)80(50(10)11)131-85(153)54(15)116-89(157)59(24-26-76(145)146)123-90(158)58(22-20-29-107-103(105)106)122-95(163)66(44-135)128-98(166)79(49(8)9)129-74(143)42-114-97(165)82(56(17)137)130-75(144)41-111-84(152)53(14)117-96(164)68-23-21-30-133(68)101(169)55(16)118-92(160)63(33-47(4)5)125-91(159)60(25-27-77(147)148)121-86(154)57(104)35-78(149)150;3-2(4,5)1(6)7/h46-68,79-82,134-137H,19-45,104H2,1-18H3,(H,108,139)(H,109,138)(H,110,151)(H,111,152)(H,112,155)(H,113,156)(H,114,165)(H,115,140)(H,116,157)(H,117,164)(H,118,160)(H,119,142)(H,120,141)(H,121,154)(H,122,163)(H,123,158)(H,124,168)(H,125,159)(H,126,161)(H,127,167)(H,128,166)(H,129,143)(H,130,144)(H,131,153)(H,132,162)(H,145,146)(H,147,148)(H,149,150)(H,170,171)(H4,105,106,107);(H,6,7)/t51-,52-,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,79-,80-,81-,82-;/m0./s1 |
Clave InChI |
HVWLFOBRFXXFLU-GVRCNYGWSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CCC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


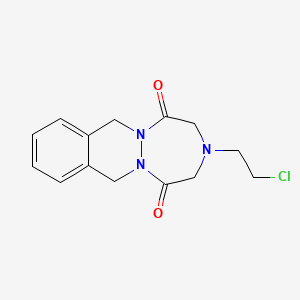
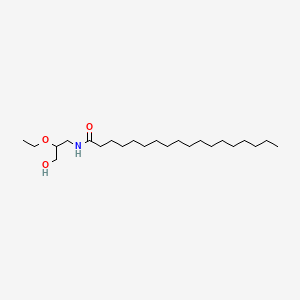
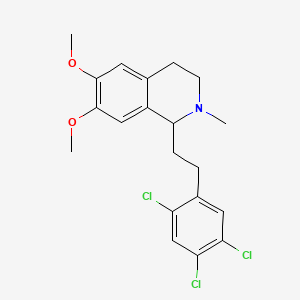
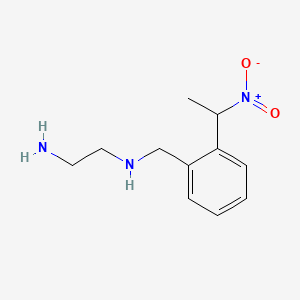
![8-Bromo-acenaphtho[1,2-b]quinoxaline](/img/structure/B12813149.png)
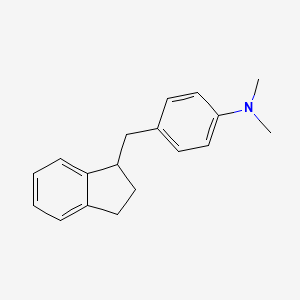


![(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12813162.png)
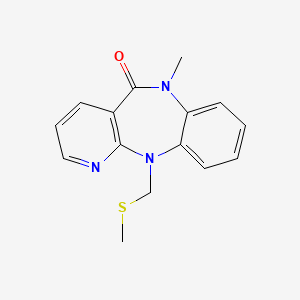
![5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B12813170.png)
![2-Methoxy-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12813204.png)

